molecular formula C13H17N3 B1310808 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine CAS No. 23616-64-0

1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine

Cat. No. B1310808
CAS RN: 23616-64-0
M. Wt: 215.29 g/mol
InChI Key: MGPOWJRFLZBWAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine” derivatives has been reported in several studies. For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 were synthesized . Among them, compound 4h exhibited potent FGFR inhibitory activity .


Molecular Structure Analysis

The molecular structure of “1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine” consists of a pyrrolo[2,3-b]pyridine core with a piperidine ring attached to it. The molecular formula is C13H17N3 and the molecular weight is 118.1359 .

Scientific Research Applications

Cancer Therapy

This compound has shown potential in cancer therapy, particularly as a potent inhibitor of the fibroblast growth factor receptor (FGFR) . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFR a significant target for cancer therapeutics . The compound exhibited potent FGFR inhibitory activity, inhibited breast cancer 4T1 cell proliferation, induced its apoptosis, and significantly inhibited the migration and invasion of 4T1 cells .

Synthesis of Biologically Active Compounds

The compound is an important intermediate for the synthesis of a variety of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products.

3. Treatment of Disorders Involving Elevated Plasma Blood Glucose Compounds related to this molecule may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Antiviral Applications

Piperidine derivatives, which include this compound, have been utilized as antiviral agents .

Antimalarial Applications

Piperidine derivatives have also been used in antimalarial applications .

Antimicrobial and Antifungal Applications

These compounds have shown potential in antimicrobial and antifungal applications .

Antihypertension Applications

Piperidine derivatives have been used in the treatment of hypertension .

Analgesic and Anti-inflammatory Applications

These compounds have been utilized as analgesics and anti-inflammatory agents .

Future Directions

The future directions for “1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine” research could involve further exploration of its mechanism of action, particularly its ability to regulate the PI3K/AKT/mTOR signaling pathway . Additionally, more research could be done to better understand its synthesis and chemical reactions .

properties

IUPAC Name

3-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-2-7-16(8-3-1)10-11-9-15-13-12(11)5-4-6-14-13/h4-6,9H,1-3,7-8,10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPOWJRFLZBWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CNC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70418693
Record name 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70418693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23616-64-0
Record name 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70418693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine
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